molecular formula C9H5ClN2O2 B1348196 4-Chloro-8-nitroquinoline CAS No. 23833-99-0

4-Chloro-8-nitroquinoline

Cat. No. B1348196
CAS RN: 23833-99-0
M. Wt: 208.6 g/mol
InChI Key: AOATVJLAFLBGPZ-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 . It is a solid substance stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-8-nitroquinoline, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-nitroquinoline can be analyzed using various computational methods such as DFT/TD-DFT . These methods can provide insights into the geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of the compound .


Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . The structures of 4-chloro-8-nitroquinoline and its derivatives were determined by single-crystal X-ray diffraction measurements .

Scientific Research Applications

DNA Damage and Carcinogenicity

  • DNA Adduct Formation and Carcinogenicity : 4-Nitroquinoline 1-oxide, a related compound, is known to produce DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide. This process involves the formation of 8-hydroxydeoxyguanosine (8OHdG), indicative of oxidative DNA damage. Reactive oxygen species (ROS) are involved in the generation of 8OHdG by 4-Nitroquinoline 1-oxide, suggesting its role in eliciting genotoxicity (Arima et al., 2006).

Antibacterial Properties

  • Antibacterial Properties of Derivatives : New 8-nitrofluoroquinolone models, which include derivatives of 4-Chloro-8-nitroquinoline, have shown interesting antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives exhibited good activity against S. aureus (Al-Hiari et al., 2007).

Spectroscopic Characterization

  • Spectroscopic Studies : Spectroscopic characterization of 8-nitroquinoline and similar compounds like 8-chloroquinoline has been conducted using techniques like FTIR, FT-Raman, and NMR. These studies are crucial for understanding the structural and electronic properties of these compounds, which can be influential in their applications in various scientific fields (Arjunan et al., 2011).

Mutagenic Spectrum Analysis

  • Genome Sequencing to Understand Mutagenicity : 4-Nitroquinoline 1-oxide has been used as a mutagen in genetic studies. Whole genome sequencing has been employed to determine the full mutagenic spectrum of this compound in model organisms. This research contributes to a deeper understanding of the DNA damage and repair mechanisms (Downes et al., 2014).

Synthesis and Chemical Reactions

  • Chemical Synthesis : The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a compound related to 4-Chloro-8-nitroquinoline, has been achieved through a process involving cyclization, nitrification, and chlorination. This research highlights the methodology for producing such compounds, which is essential for their application in various scientific research fields (Zhao et al., 2017).

Molecular Dynamics and DFT Calculations

  • Computational Analysis of Derivatives : Studies involving 8-hydroxyquinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have been conducted using DFT calculations and molecular dynamics simulations. These studies provide insights into the reactive properties of these compounds, which can be pivotal in understanding their behavior in various applications (Sureshkumar et al., 2018).

Applications in Carcinogenesis Models

  • Carcinogenesis Model Development : 4-Nitroquinoline 1-oxide has been used in studies concerning experimental oral carcinogenesis to induce squamous cell carcinoma in animal models. This kind of research is crucial for understanding the mechanisms of cancer development and testing potential treatments (Nauta et al., 1996).

Photodynamic Activity

  • Investigating Photodynamic Activity : 4-Nitroquinoline-l-oxide and related compounds have been demonstrated to have photodynamic activity. This property is significant in the context of cancer research, where photodynamic therapy is an emerging treatment modality (Nagata et al., 1967).

Safety And Hazards

The safety information for 4-Chloro-8-nitroquinoline indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the synthesis protocols, functionalization for biological and pharmaceutical activities, and potential applications of quinoline derivatives .

properties

IUPAC Name

4-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOATVJLAFLBGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346218
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-8-nitroquinoline

CAS RN

23833-99-0
Record name 4-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 11 general procedure 57, 4-chloroquinoline 462 (5.0 g, 30.7 mmol), fuming HNO3 (8.3 ml) and concentrated H2SO4 (16.6 ml) to give the title compound (2.3 g, 36%) which was used in the next step without further purification.
Quantity
5 g
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reactant
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8.3 mL
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16.6 mL
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reactant
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Yield
36%

Synthesis routes and methods II

Procedure details

4-Chloroquinoline (5 g, 31 mmol) was dissolved in sulfuric acid (23 mL, 0.42 mol), to which nitric acid (4.5 mL, 0.11 mol) was slowly added dropwise, which was then stirred at room temperature for four hours. When the reaction was completed, the resultant was cooled to 0° C., and neutralized with 1M ammonium hydroxide. The generated solid was dissolved in ethyl acetate, dried with anhydrous sodium sulfate, and then filtered. The solvent was removed by vacuum distillation, and the residue was purified by a column chromatography (ethyl acetate/n-hexane=⅓) to obtain 3.55 g of the desired compound as a white solid (yield 55.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
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reactant
Reaction Step One
Quantity
4.5 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
55.7%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-chloroquinoline (1.0 g, 6.13 mmol) in conc. H2SO4 (4.5 mL) was drop wise added conc. HNO3 (1.8 mL) at 0° C. and the reaction mixture was stirred at 0-15° C. for 3 h. Then the reaction mixture was quenched by addition of aq. NH4OH at 0° C. and the pH of the reaction mixture was adjusted to 8. The solid precipitate was filtered and the filter cake was further purified by column chromatography to afford 900 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.98 (d, J=5.1 Hz, 1H), 8.50-8.47 (d, J=9.0 Hz, 1H), 8.41 (d, J=7.8 Hz, 1H), 8.02-7.99 (d, J=4.8 Hz, 1H), 7.96-7.90 (t, J=7.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
1.8 mL
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reactant
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Quantity
4.5 mL
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Reaction Step Three

Synthesis routes and methods V

Procedure details

4-Chloroquinoline (10.0 g, 61.3 mmol) was added in small portions to sulfuric acid (45 mL) taking care to maintain the temperature at or below 15° C. Then the solution was cooled and maintained at −5° C. during the addition of fuming nitric acid (9 mL). The mixture was allowed to warm to room temperature and stirred for an additional 3 h. The reaction mix was poured on ice and basified (pH 9) with NH4OH. The resulting precipitate was filtered, washed well with water, dried, and recrystallized from methanol to provide 7.5 g (59%) of 6a as golden-brown needles; mp 128-129° C. (lit.32mp 129-130° C.); 1H NMR (CDCl3) δ 7.67 (d, 1H, J=4.5), 7.75 (dd, 1H, J=8.6, J=7.6), 8.10 (dd, 1H, J=7.6, J=1.3), 8.48 (dd, 1H, J=8.6, J=1.3), 8.94 (d, 1H, J=4.5); 13C NMR (CDCl3) δ 123.0, 124.4, 126.5, 127.5, 128.3, 140.6, 143.2, 148.7, 152.1. The mother liquor was evaporated and chromatographed in 19:1 hexanes-ethyl acetate, to provide 2.05 g (16%) of the 5-nitro isomer 6d as a very light yellow solid; mp 144-146° C. (lit.31 mp 150° C.); 1H NMR (CDCl3) δ 7.65 (d, 1H, J=4.7), 7.82 (m, 2H), 8.35 (dd, 1H, J=2.5, J=7.3), 8.90 (d, 1H, J=4.7); 13C NMR (CDCl3) δ 118.2, 123.4, 125.1, 128.8,134.2,135.6, 139.1,149.7,151.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
59%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
26
Citations
JCE Simpson, PH Wright - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… Our attempts to obtain 4-chloro-8-nitroquinoline as the sole product of the nitration of 4-chloroquinoline were unsuccessful; the experience of the American workers was essentially …
Number of citations: 9 pubs.rsc.org
RH Baker, CJ Albisetti Jr, RM Dodson… - Journal of the …, 1946 - ACS Publications
… possible to prepare the ether in quantitative yield by reactionof sodium methoxide with 4-chloro-8-nitroquinoline (VII). The latter compound may be prepared from o-nitroaniline,4 but it …
Number of citations: 19 pubs.acs.org
WA Denny, GJ Atwell, PB Roberts… - Journal of medicinal …, 1992 - ACS Publications
A series of isomeric 4-[[3-(dimethyIamino) propyl] amino] nitroquinolines has been synthesized and evaluated as hypoxia-selective cytotoxins and as radiosensitizers of hypoxic cells. …
Number of citations: 63 pubs.acs.org
J Wantulok, D Swoboda, JE Nycz, M Książek, J Kusz… - Molecules, 2021 - mdpi.com
… The structures of 4-chloro-8-nitroquinoline, 8-(tert-butyl)-2-methyl-5-nitroquinoline, 9-(8-nitroquinolin-7-yl)-9H-carbazole and (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-…
Number of citations: 2 www.mdpi.com
E Chrobak, A Maślankiewicz, M Chyćko… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
Full article: Preparation and Oxidative-Chlorination Splitting of Nitro Derivatives OF 1,4-Dithiino[2,3-C:5,6-C′]Diquinoline as a Source of 4-Substituted 5- and 8-Nitro-3-…
Number of citations: 2 www.tandfonline.com
RW Gouley, GW Moersch… - Journal of the American …, 1947 - ACS Publications
… of 4-chloro-8nitroquinoline kindly furnished us by Dr.Riegel The 4-chloro-8-nitroquinoline thus … In addition, refluxing the 4chloro-8-nitroquinoline in methanol with catalytic amounts …
Number of citations: 30 pubs.acs.org
RH Baker, RM Dodson, B Riegel - Journal of the American …, 1946 - ACS Publications
2G3i; RH Baker, RM Dodson and Byron Riegel Vol. OS mixture of 50% dry ether and 50% petroleum ether (bp 00-70) was added to the mixture and the colorless crystals filtered onto a …
Number of citations: 23 pubs.acs.org
ND Heindel, IS Bechara, CJ Ohnmacht… - Journal of Medicinal …, 1969 - ACS Publications
… Thus, reduction of 4-chloro-8-nitroquinoline (3a) by the Fe-HOAc method of Elderfield, et al.,9 yielded 4-chloro-8-aminoquinoline (3e). The nitrationreduction of 4,7-dichloroquinoline (3c…
Number of citations: 14 pubs.acs.org
H Sashida, M KANAME, T TSUCHIYA - … and pharmaceutical bulletin, 1990 - jstage.jst.go.jp
… (25g—i, m) were prepared from the anilines (21g, i, m, 11) via the 4(lH)-quinolones (22—24), according to the procedure reported for the preparation of 4-chloro-8—nitroquinoline (…
Number of citations: 29 www.jstage.jst.go.jp
KH Yoo, BS Nam - Journal of the Korean Applied Science and …, 2009 - koreascience.kr
… 출발물질로서 4-chloro-8-nitroquinoline 화합 물 (3)과 Boc-protected methylaminophenol을 -BuOK 존재하에서 DMF를 용매로 사용하여 반응시켜서 6-nitroquinolinyloxy 화합물 7을 합 성…
Number of citations: 1 koreascience.kr

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